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Compound of Interest

Compound Name: 2,3-Dimethylbutan-1-ol

Cat. No.: B103374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information,

physicochemical properties, and analytical methodologies for (2S)-2,3-dimethylbutan-1-ol.
This chiral alcohol is a valuable building block in asymmetric synthesis, particularly in the

development of novel pharmaceutical agents.

Core Structural and Physicochemical Data
(2S)-2,3-dimethylbutan-1-ol, a chiral primary alcohol, possesses a stereocenter at the C2

position. Its specific spatial arrangement is crucial for its application in stereoselective

synthesis.

Table 1: Chemical Identifiers and Molecular Properties
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Property Value Source

IUPAC Name (2S)-2,3-dimethylbutan-1-ol [1]

CAS Number 15071-36-0 [1]

Molecular Formula C₆H₁₄O [1]

Molecular Weight 102.17 g/mol [1][2]

Canonical SMILES CC(C)C(C)CO

InChI

InChI=1S/C6H14O/c1-

5(2)6(3)4-7/h5-7H,4H2,1-

3H3/t6-/m1/s1

[1]

InChIKey
SXSWMAUXEHKFGX-

ZCFIWIBFSA-N
[1]

Table 2: Physicochemical Properties

Property Value Source

Appearance Colorless liquid (presumed)

Boiling Point 142 °C at 760 mmHg (racemic) [1]

Melting Point
-48.42 °C (estimate for

racemic)

Density 0.811 g/cm³ (racemic)

Solubility Information not available

Spectroscopic Data
Detailed spectroscopic data is essential for the structural elucidation and confirmation of

(2S)-2,3-dimethylbutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum (Racemic 2,3-dimethylbutan-1-ol)
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A proton NMR spectrum is available for the racemic mixture of 2,3-dimethylbutan-1-ol. The

chemical shifts and multiplicities of the signals provide information about the different proton

environments in the molecule.

¹³C NMR Spectrum

While a specific spectrum for the (2S)-enantiomer is not readily available in public databases,

the expected chemical shifts can be predicted based on the structure and data from similar

compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dimethylbutan-1-ol is expected to show characteristic absorption

bands for the hydroxyl (-OH) group and C-H bonds. A broad peak around 3300-3500 cm⁻¹

would correspond to the O-H stretching vibration, while peaks in the 2850-3000 cm⁻¹ region

would be due to C-H stretching.

Mass Spectrometry (MS)
Mass spectrometry of 2,3-dimethylbutan-1-ol would show a molecular ion peak (M+) at m/z

102. The fragmentation pattern would provide further structural information. Common

fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.

Experimental Protocols
Asymmetric Synthesis via Kinetic Resolution
One effective method for obtaining enantiomerically enriched (2S)-2,3-dimethylbutan-1-ol is
through the enzymatic kinetic resolution of the racemic mixture.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2,3-Dimethylbutan-1-ol

Materials:

Racemic 2,3-dimethylbutan-1-ol

Immobilized Lipase (e.g., from Candida antarctica, Lipase B)

Acyl donor (e.g., vinyl acetate)
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Anhydrous organic solvent (e.g., hexane or toluene)

Sodium hydroxide (for hydrolysis)

Methanol

Procedure:

Acylation: In a round-bottom flask, dissolve racemic 2,3-dimethylbutan-1-ol and the acyl

donor (e.g., vinyl acetate) in an anhydrous organic solvent (e.g., hexane or toluene).

Add the immobilized lipase to the reaction mixture.

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

Monitor the reaction progress by gas chromatography (GC) until approximately 50%

conversion of the starting alcohol is achieved.

Work-up: Remove the enzyme by filtration.

The reaction mixture now contains the unreacted (S)-2,3-dimethylbutan-1-ol and the

acylated (R)-2,3-dimethylbutyl acetate. Separate these two components by column

chromatography.

Hydrolysis (optional): To recover the (R)-enantiomer, the collected (R)-2,3-dimethylbutyl

acetate can be hydrolyzed using a base, such as sodium hydroxide in methanol.

Purification
Protocol: Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying chiral alcohols, especially for separating

them from impurities with different boiling points.

Materials:

Crude (2S)-2,3-dimethylbutan-1-ol
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Fractional distillation apparatus (including a fractionating column, condenser, and receiving

flasks)

Heating mantle

Boiling chips or magnetic stirrer

Procedure:

Set up the fractional distillation apparatus in a fume hood.

Place the crude (2S)-2,3-dimethylbutan-1-ol and boiling chips (or a stir bar) into the

distillation flask.

Gradually heat the distillation flask using the heating mantle.

Carefully monitor the temperature at the top of the fractionating column.

Collect the fraction that distills at a constant temperature corresponding to the boiling point of

the desired compound. Discard any initial lower-boiling fractions and stop the distillation

before higher-boiling impurities begin to distill.

The purity of the collected fraction should be assessed by analytical techniques such as GC.

Enantiomeric Purity Determination
Protocol: Chiral Gas Chromatography (GC) Analysis

Chiral GC is a powerful technique for determining the enantiomeric excess of chiral

compounds.

Instrumentation:

Gas chromatograph equipped with a flame ionization detector (FID).

Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXse).

Typical GC Conditions (starting point for optimization):
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Injector Temperature: 250 °C

Detector Temperature: 250 °C

Carrier Gas: Helium or Hydrogen

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes,

then ramp the temperature at a slow rate (e.g., 2 °C/min) to a final temperature (e.g., 200

°C).

Injection: A small volume of a dilute solution of the sample in a suitable solvent.

Procedure:

Prepare a standard solution of the racemic 2,3-dimethylbutan-1-ol to determine the

retention times of both the (R) and (S) enantiomers.

Inject the sample of (2S)-2,3-dimethylbutan-1-ol onto the chiral GC column under the

optimized conditions.

Integrate the peak areas of the two enantiomers in the resulting chromatogram.

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of

major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor

enantiomer) ] x 100

Logical Relationships and Workflows
The following diagram illustrates the overall workflow for obtaining and characterizing (2S)-2,3-
dimethylbutan-1-ol.
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Workflow for (2S)-2,3-dimethylbutan-1-ol
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Caption: Workflow for the synthesis, purification, and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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